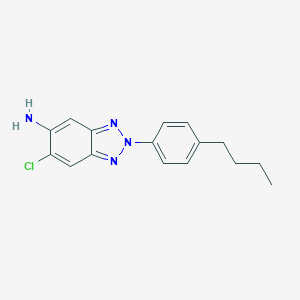

2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine

Description

Chemical Nomenclature and Classification

2-(4-Butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine belongs to the benzotriazole family of heterocyclic compounds, characterized by its complex molecular architecture incorporating both aromatic and aliphatic structural elements. The compound's systematic nomenclature reflects its structural complexity, featuring a benzotriazole core substituted with a 4-butylphenyl group at the 2-position, a chlorine atom at the 6-position, and an amino group at the 5-position. This specific substitution pattern distinguishes it from other benzotriazole derivatives and contributes to its unique chemical and physical properties.

The molecular formula C₁₆H₁₇ClN₄ indicates a relatively complex organic structure with a molecular weight of 300.78 g/mol. The presence of multiple nitrogen atoms within the triazole ring system, combined with the chlorinated aromatic framework and the butyl-substituted phenyl group, creates a molecule with diverse electronic and steric properties. These structural features position the compound within the broader category of substituted benzotriazoles, which are known for their applications as ultraviolet stabilizers, corrosion inhibitors, and potential pharmaceutical intermediates.

The compound's classification as a benzotriazole derivative places it within a well-established chemical family that has demonstrated significant utility across multiple industries. Benzotriazoles are recognized for their ability to form stable complexes with metals, their UV-absorbing properties, and their potential biological activities. The specific substitution pattern in this compound suggests applications that may benefit from enhanced hydrophobic character due to the butylphenyl group, while the amino and chloro substituents provide additional sites for chemical modification or biological interaction.

Historical Context of Benzotriazole Derivatives

The development of benzotriazole chemistry traces back to the late 19th century, with the first synthesis reported in 1889 by G. Schultz. Initially, benzotriazole found industrial applications as a corrosion inhibitor, particularly for metals such as copper, zinc, and aluminum, due to its ability to form protective films on metal surfaces. The compound's industrial relevance has persisted throughout the decades, with benzotriazole derivatives being widely used in water treatment systems, lubricants, and anti-freeze solutions.

By the mid-20th century, benzotriazole began attracting attention for its potential biological activities, particularly its ability to interact with enzymes and proteins. This shift from purely industrial applications to potential pharmaceutical relevance marked a significant evolution in benzotriazole research. The discovery that certain benzotriazole derivatives could activate the aryl hydrocarbon receptor, which is linked to various biological effects in organisms, further expanded research interest in this chemical family.

The synthesis of benzotriazole encompasses several methodologies, with one established method involving the metal-free, cost-effective, and environmentally friendly production using metformin and benzotriazole chemistry. This approach offers benefits such as short reaction times, scalability, and high yields, making it attractive for both research and commercial applications. Another technique involves creating stable four-coordinated benzotriazole-borane compounds through gold-catalyzed alkyne hydroboration, leading to polycyclic compounds with excellent stability and fluorescent properties.

Position within the Benzotriazole Family of Compounds

This compound occupies a specialized niche within the broader benzotriazole family, distinguished by its particular substitution pattern and resulting properties. The benzotriazole core structure can be viewed as the fusion of benzene and triazole rings, creating a versatile scaffold for chemical modification. This compound represents a more complex derivative compared to simple benzotriazole, incorporating multiple functional groups that contribute to its unique characteristics.

The compound's position within the benzotriazole family can be understood through comparison with other well-known derivatives. For instance, UV-328 (2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol) is a widely used UV stabilizer for plastics, belonging to the phenolic benzotriazoles. While UV-328 focuses on UV absorption properties, this compound incorporates an amino group that may provide different reactivity patterns and potential biological activities.

Benzotriazole derivatives are broadly classified based on their substitution patterns and applications. Benzophenone and benzotriazole chemistries represent traditional UV stabilizers, characterized as absorbers that protect materials by absorbing harmful UV radiation and dissipating it as heat. These compounds can be used in various polymers, including polypropylene, polyethylene, polystyrene, nylon, PVC, and PET. The specific structure of this compound suggests potential applications that extend beyond traditional UV stabilization, possibly including pharmaceutical or specialty chemical applications.

Chemical Registration Data and Identification Parameters

The chemical registration and identification parameters for this compound provide essential information for research and commercial applications. The compound is registered under CAS number 443291-34-7, which serves as its unique chemical identifier in global databases. This registration number facilitates accurate identification and communication about the compound across different research institutions and commercial entities.

Table 1: Chemical Identification Parameters

The compound's DSSTox Substance ID is DTXSID301227169, providing additional identification within toxicology databases. Various synonyms exist for the compound, including 2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-amine and 2-(4-butylphenyl)-6-chloro-benzotriazol-5-amine, reflecting different naming conventions used across databases and suppliers.

The creation date in chemical databases is listed as 2005-09-11, with the most recent modification recorded as 2025-05-10, indicating ongoing interest and data updates for this compound. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide standardized methods for representing the compound's structure in computational systems and databases.

Table 2: Physical and Chemical Properties

The compound's predicted physical properties suggest it behaves as a typical substituted benzotriazole derivative, with moderate to high boiling point and density values consistent with its molecular structure. The predicted pKa value of 1.82±0.50 indicates relatively acidic character, likely influenced by the electron-withdrawing effects of the chloro substituent and the triazole ring system.

Properties

IUPAC Name |

2-(4-butylphenyl)-6-chlorobenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4/c1-2-3-4-11-5-7-12(8-6-11)21-19-15-9-13(17)14(18)10-16(15)20-21/h5-10H,2-4,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHYJWGIKHPKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301227169 | |

| Record name | 2-(4-Butylphenyl)-6-chloro-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443291-34-7 | |

| Record name | 2-(4-Butylphenyl)-6-chloro-2H-benzotriazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443291-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Butylphenyl)-6-chloro-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization of 6-Chloro-o-Nitroaniline

The first step involves converting 6-chloro-o-nitroaniline into a diazonium salt under acidic conditions. Two common methods are employed:

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| HCl/NaNO₂ | Concentrated HCl, NaNO₂, 0–5°C | High reactivity, widely used | Risk of diazonium salt instability |

| H₂SO₄/NaNO₂ | Concentrated H₂SO₄, NaNO₂, 0–5°C | Improved safety, reduced byproduct | Requires careful pH control |

The choice of acid depends on the desired reaction safety and yield. Sulfuric acid is preferred in modern processes to minimize hazardous byproducts.

Coupling with 4-Butylphenol Derivatives

The diazonium salt is coupled with a 4-butylphenol derivative. Protection of the phenol’s hydroxyl group is often necessary to direct coupling to the desired position.

| Protecting Group | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzyl ether | Benzyl chloride, K₂CO₃, DMF | 88 | 95 |

| Methoxymethyl ether | Methoxymethyl chloride, NaH, THF | 75 | 90 |

After coupling, the protecting group is removed via catalytic hydrogenation (e.g., Pd/C, H₂) or acidic hydrolysis.

Cyclization to Benzotriazole

The azo intermediate undergoes cyclization using formamidinesulfinic acid (HCONH₂SO₂) or hydrazine derivatives.

| Cyclizing Agent | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Formamidinesulfinic acid | EtOH, 4N NaOH, 80°C, 1 hr | 72 | High |

| Hydrazine hydrate | EtOH, reflux, 2 hrs | 65 | Moderate |

The use of formamidinesulfinic acid is preferred due to its high efficiency in forming the 1,2,3-benzotriazole ring.

Alternative Routes

One-Pot Synthesis

A patented one-pot method eliminates intermediate isolation, improving safety and efficiency.

Procedure :

-

Diazotization : 6-Chloro-o-nitroaniline is treated with NaNO₂ and H₂SO₄ in a polar aprotic solvent (e.g., DMSO).

-

Coupling : 4-Butylphenol is added directly to the diazonium salt mixture.

-

Cyclization : Formamidinesulfinic acid is introduced without isolating the azo intermediate.

Advantages :

Green Chemistry Approaches

Recent methods emphasize environmentally friendly solvents and catalysts. For example:

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Solvent | Benzene, xylene | Water, hydrocarbons |

| Catalyst | Pd/C | Karlstedt catalyst |

| Byproducts | HF, HCl | Minimal |

These modifications align with sustainable chemistry principles while maintaining reaction efficiency.

Critical Challenges and Solutions

Regioselectivity

Ensuring coupling at the para position of 4-butylphenol is challenging. Solutions include:

Stability of Intermediates

Diazonium salts are prone to decomposition. Mitigation strategies include:

Analytical Characterization

Post-synthesis characterization involves:

-

NMR : Confirm aromatic protons (δ 7.5–8.5 ppm) and NH₂ signals (δ 5.0–6.0 ppm).

-

IR : Absorption bands at 3250 cm⁻¹ (NH₂) and 1620 cm⁻¹ (C=N).

Applications and Derivatives

The compound serves as a precursor for UV absorbers and pharmaceutical intermediates. Derivatives include:

Chemical Reactions Analysis

Types of Reactions

2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized benzotriazole derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzotriazole Family

Table 1: Structural and Physicochemical Comparison

Key Observations :

The chlorine atom at position 6 may increase electron-withdrawing effects compared to methyl or fluorine, altering reactivity in synthetic pathways .

Molecular Weight Trends :

Comparison with Non-Benzotriazole Heterocycles

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine :

- Structural Differences : Replaces benzotriazole with a benzothiazole-triazole hybrid and introduces a nitro group.

Thiazolidinone Derivatives :

- Bioactivity Context: Thiazolidinones exhibit diverse activities (e.g., antimicrobial, anti-inflammatory) but lack the benzotriazole core.

- Safety Profile: No mutagenicity observed in bacterial assays up to 1 mM/plate, highlighting the importance of safety evaluations for the target compound and analogs .

Biological Activity

The compound 2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine (CAS: 443291-34-7) belongs to the class of benzotriazoles, which are known for their diverse biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and anti-inflammatory activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 300.79 g/mol. The structure features a benzotriazole moiety, which is critical for its biological activity.

Antibacterial Activity

Research indicates that benzotriazoles exhibit significant antibacterial properties. A study evaluated several benzotriazole derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures to this compound showed varying degrees of antibacterial activity. Notably, compounds containing bulky hydrophobic groups exhibited enhanced efficacy against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-amine | E. coli, S. aureus | 12.5 - 25 µg/mL |

| Related Benzotriazole Derivative | MRSA | 12.5 µg/mL |

Antifungal Activity

The antifungal properties of benzotriazoles have also been documented. In vitro studies have shown that certain derivatives possess activity against Candida albicans and Aspergillus niger. The introduction of electron-withdrawing groups like chlorine at specific positions on the benzotriazole ring has been linked to increased antifungal potency .

| Compound | Fungal Strains Tested | MIC (µg/mL) |

|---|---|---|

| 2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-amine | C. albicans, A. niger | 12.5 - 25 µg/mL |

| Benzotriazole Derivative | A. niger | 1.6 - 25 µg/mL |

Anti-inflammatory Activity

Benzotriazoles have been studied for their anti-inflammatory effects as well. Compounds similar to 2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-amine demonstrated the ability to reduce inflammation in various models by inhibiting pro-inflammatory cytokines . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- In Vivo Study on Antibacterial Efficacy : A study investigated the effectiveness of a series of benzotriazole derivatives in a murine model infected with MRSA. The results indicated that treatment with these compounds significantly reduced bacterial load compared to controls.

- Antifungal Screening : Another research effort focused on screening various benzotriazole derivatives for antifungal activity against clinical isolates of Candida. The study found that modifications to the benzotriazole structure could enhance activity against resistant strains.

Q & A

Basic Question: What are the established synthetic routes for 2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with benzotriazole core functionalization. A common approach is nucleophilic substitution or coupling reactions to introduce the 4-butylphenyl and chloro groups. For example:

- Step 1: Formation of the benzotriazole scaffold via cyclization of o-phenylenediamine derivatives under acidic conditions .

- Step 2: Chlorination at the 6-position using POCl₃ or SOCl₂, optimized at 80–100°C to avoid side reactions .

- Step 3: Introduction of the 4-butylphenyl group via Suzuki-Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) .

Critical Parameters:

- Temperature: Higher temperatures (>100°C) during chlorination may lead to over-halogenation.

- Catalyst Loading: Excess Pd catalyst (>5 mol%) can reduce purity due to residual metal contamination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.